
Benzenebutanamide, 3-chloro-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- is an organic compound with the molecular formula C13H18ClNO It is a derivative of benzenebutanamide, where the benzene ring is substituted with a chlorine atom at the 3-position and an isopropyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 3-chloro-4-(1-methylethyl)- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the butanamide structure.
Chlorination: The benzene ring is chlorinated at the 3-position.
Alkylation: The isopropyl group is introduced at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenebutanamide, 3-chloro-4-(1-methylethyl)- involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenebutanamide: The parent compound without the chlorine and isopropyl substitutions.
3-Chlorobenzenebutanamide: A similar compound with only the chlorine substitution.
4-Isopropylbenzenebutanamide: A similar compound with only the isopropyl substitution.
Uniqueness
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- is unique due to the combined presence of both chlorine and isopropyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications.
特性
CAS番号 |
32808-59-6 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
4-(3-chloro-4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-7-6-10(8-12(11)14)4-3-5-13(15)16/h6-9H,3-5H2,1-2H3,(H2,15,16) |
InChIキー |
TWLKBPUFISPONY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)CCCC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)

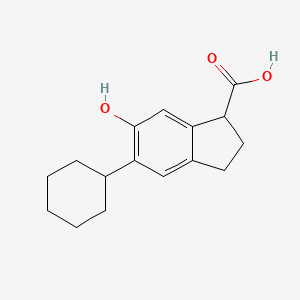
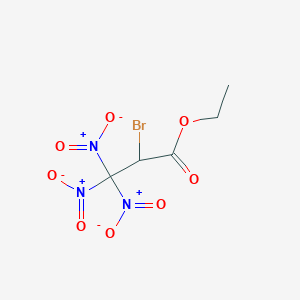

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
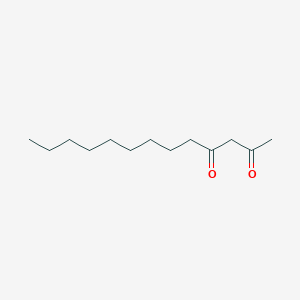
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
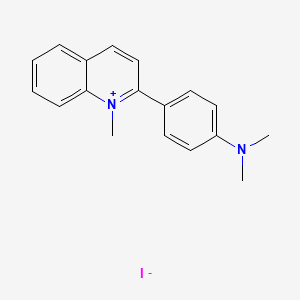
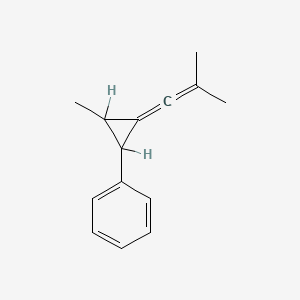
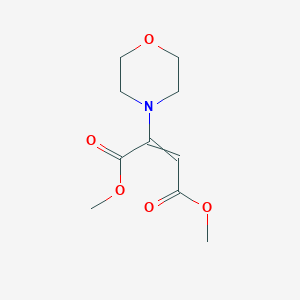

![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
